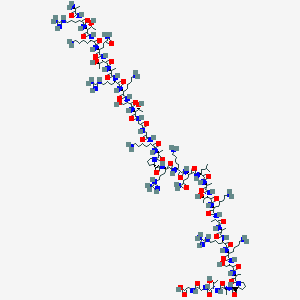

Histone H3 (1-34)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.

科学的研究の応用

Epigenetic Patterns and Transcriptional Regulation Histone H3.3, a variant of histone H3, plays a significant role in the profiling of epigenetic patterns, particularly in active genes and transposons. It is notably involved in the deposition and inheritance of actively modified H3.3 in regulatory regions, which is essential for maintaining transcriptionally active chromatin (Mito, Henikoff, & Henikoff, 2005).

Histone Replacement and Chromatin Assembly The histone variant H3.3 is implicated in histone replacement at active genes and promoters. Its role in the epigenetic transmission of active chromatin states is highly conserved, indicating its importance in gene regulation and chromatin dynamics (Szenker, Ray-Gallet, & Almouzni, 2011).

DNA Methylation Markers Methylation of histone H3 at specific lysine residues (e.g., H3 Lys9) is a critical marker for DNA methylation, which is essential for regulating gene expression and maintaining genomic integrity (Tamaru et al., 2003).

Histone Variants and Cellular Processes Variants of histone H3, like H3V, are critical in transcriptional activation and repression, DNA repair, and chromosome segregation. These variants are crucial for understanding the evolutionary implications of chromatin structure and function (Lowell & Cross, 2004).

Indexing Mammalian Genomes The concept of the "H3 barcode hypothesis" suggests that mammalian histone H3 variants exhibit distinct posttranslational signatures, influencing epigenetic states and cellular differentiation (Hake & Allis, 2006).

Replication-Independent Nucleosome Assembly Histone H3.3 is uniquely deposited in chromatin at specific loci, such as active rDNA arrays, through a replication-independent mechanism. This process is essential for the immediate activation of genes silenced by histone modification (Ahmad & Henikoff, 2002).

Histone Chaperones and Nucleosome Assembly Different histone H3 variants are deposited into chromatin via distinct pathways, involving specific histone chaperones. Understanding these pathways provides insights into nucleosome formation and the maintenance of epigenetic information (Tagami, Ray-Gallet, Almouzni, & Nakatani, 2004).

Phosphorylation and Chromosome Function Specific phosphorylation of histone H3 variants plays unique roles in chromosome function during cell division, distinct from their roles in gene activation (Hake et al., 2005).

Developmental and Reproductive Roles Histone H3.3 variants have crucial roles in growth, gametogenesis, and fertilization. Mutations in genes encoding these variants reveal their essential functions in development and highlight developmental processes particularly susceptible to H3.3 deficiency (Tang et al., 2015).

Mitotic Chromatin Dynamics The modification of histone H3, such as phosphorylation during mitosis, is key to understanding chromatin dynamics and gene expression control during cell division (Hirota et al., 2005).

特性

製品名 |

Histone H3 (1-34) |

|---|---|

分子式 |

C144H260N54O44 |

分子量 |

3451.98 |

IUPAC名 |

2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。